4-(2,6-Dichlorophenyl)butane-1,2-diol

Description

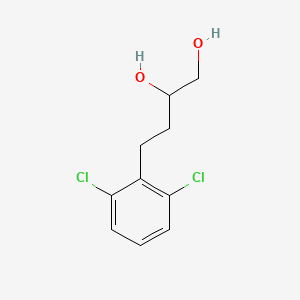

4-(2,6-Dichlorophenyl)butane-1,2-diol is a diol derivative featuring a 2,6-dichlorophenyl substituent attached to a four-carbon butane chain with hydroxyl groups at positions 1 and 2. This compound combines the structural motifs of aromatic chlorination (common in pharmaceuticals like clonidine and methyldopa ) with the polar, hydrogen-bonding capacity of vicinal diols (e.g., propane-1,2-diol and butane-1,2-diol ). The dichlorophenyl group may confer lipophilicity and metabolic stability, while the diol moiety enhances solubility and hydrogen-bonding interactions, critical in solvent systems or biological targeting .

Properties

CAS No. |

59363-20-1 |

|---|---|

Molecular Formula |

C10H12Cl2O2 |

Molecular Weight |

235.10 g/mol |

IUPAC Name |

4-(2,6-dichlorophenyl)butane-1,2-diol |

InChI |

InChI=1S/C10H12Cl2O2/c11-9-2-1-3-10(12)8(9)5-4-7(14)6-13/h1-3,7,13-14H,4-6H2 |

InChI Key |

KETIHGARYFFJQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC(CO)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)butane-1,2-diol typically involves the reaction of 2,6-dichlorobenzaldehyde with butane-1,2-diol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)butane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the dichlorophenyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

4-(2,6-Dichlorophenyl)butane-1,2-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diols with Short-Chain Alkyl Groups

Propane-1,2-diol and butane-1,2-diol are well-characterized diols used as solvents or excipients. Key solvent parameters from empirical studies (Table 1) highlight their polar, hydrogen-bond-donating (HBD) nature:

| Compound | DI (Dispersion Index) | ES (Electrostatic Scale) | α1 (HBD Acidity) | β1 (HBA Basicity) |

|---|---|---|---|---|

| Propane-1,2-diol | 0.72 | 0.65 | 0.78 | 0.43 |

| Butane-1,2-diol | 0.68 | 0.62 | 0.75 | 0.39 |

4-(2,6-Dichlorophenyl)butane-1,2-diol is expected to exhibit lower β1 (hydrogen-bond-accepting basicity) due to steric hindrance from the bulky dichlorophenyl group. Its DI and ES values may align with aromatic solvents, while α1 could remain high due to vicinal hydroxyl groups .

Chlorinated Aromatic Compounds

- Clonidine (N-(2,6-Dichlorophenyl)-4,5–1H-imidazol-2-amine) : Shares the 2,6-dichlorophenyl moiety but replaces the diol with an imidazole ring. Clonidine’s antihypertensive activity arises from α2-adrenergic receptor agonism, a property unlikely in this compound due to the absence of a basic amine group .

- Methyldopa (N-(2,6-Dichlorophenyl)amine derivative): A prodrug converted to α-methylnorepinephrine. The diol structure in this compound lacks the catechol (1,2-benzenediol) configuration required for adrenergic activity, limiting direct pharmacological overlap .

Therapeutic Diol Derivatives

- Dobutamine ((RS)-4-(2-{[4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl)benzene-1,2-diol): A β1-adrenergic agonist with a catechol core. Unlike dobutamine, this compound lacks the aminoethyl side chain and aromatic hydroxylation pattern necessary for receptor binding .

Physicochemical and Functional Implications

- However, the diol moiety may mitigate this through hydrogen bonding, akin to butane-1,2-diol .

- Synthetic Utility : The compound’s dichlorophenyl group could serve as a directing group in electrophilic substitution reactions, while the diol enables chelation or coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.